5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s proton NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d~6~) would exhibit the following characteristic signals:
Table 2: Predicted ^1^H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxadiazole C3-CH~3~ | 2.47 | Singlet | 3H |
| Azetidine C3-H | 4.32 | Multiplet | 1H |
| Azetidine C2/C4-H | 3.85 | Multiplet | 4H |
| Aromatic H-2/H-6 | 7.82 | Doublet (J=8.6 Hz) | 2H |
| Aromatic H-3/H-5 | 6.93 | Doublet (J=8.6 Hz) | 2H |
| Methoxy (-OCH~3~) | 3.78 | Singlet | 3H |
The ^13^C NMR spectrum would feature resonances at:
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum (KBr pellet, cm^-1^):
Mass Spectrometry
Electron ionization (EI-MS) would produce characteristic fragmentation patterns:
- Molecular ion : m/z 314 [M]^+^
- Base peak : m/z 121 (4-methoxybenzoyl fragment, C~8~H~7~O~2~^+^)
- Key fragments :
Figure 2: Proposed mass fragmentation pathway
(Illustration showing sequential loss of 4-methoxybenzoyl group followed by azetidine ring opening)
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-15-13(20-16-9)11-7-17(8-11)14(18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIPSDOEDHXZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of appropriate precursors under specific reaction conditions.
Coupling of the Rings: The final step involves coupling the azetidine and 1,2,4-oxadiazole rings with the methoxybenzoyl group under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Electronic Properties
The substituents on the 1,2,4-oxadiazole ring critically influence electronic distribution, solubility, and steric effects. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Trichloromethyl (Cl₃C) and fluorophenyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., with diethyl phosphonate ). In contrast, the 4-methoxybenzoyl group in the target compound provides moderate electron-withdrawing effects via the carbonyl while improving solubility through the methoxy moiety.
- Azetidine Modifications : Azetidine rings introduce conformational rigidity and ring strain. Substituents like 4-methoxybenzoyl (target compound) or bromo-fluorophenyl () modulate steric bulk and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
- The 4-methoxybenzoyl group balances lipophilicity and solubility.
- Metabolic Stability : Fluorine in 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole () may reduce oxidative metabolism, extending half-life.
- Biological Activity : 1,2,4-Oxadiazoles with azetidine moieties (e.g., ) are explored as protease inhibitors or antimicrobials due to their rigid scaffolds .
Biological Activity
5-[1-(4-methoxybenzoyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxadiazole ring, which is known for its pharmacological significance. The presence of the azetidinyl and methoxybenzoyl groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : Studies have shown that oxadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the compound's affinity for bacterial targets .
- Antifungal Activity : The 1,3,4-oxadiazole ring has demonstrated effectiveness against fungal strains, making it a candidate for antifungal drug development .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Mechanism of Action : It is believed to exert its effects by inducing apoptosis in cancer cells and inhibiting key enzymes involved in cancer cell proliferation .
- Cell Line Studies : Notable activity has been observed against breast cancer cell lines (e.g., MCF-7), where structure–activity relationship (SAR) studies indicated that modifications to the substituents significantly affect efficacy .
Synthesis and Structure–Activity Relationship (SAR)
The synthesis of this compound typically involves multistep organic reactions. SAR studies reveal that:
- Substituent Effects : The positioning and nature of substituents on the oxadiazole ring are crucial for enhancing biological activity. Electron-donating groups at specific positions have been linked to increased anticancer and antioxidant activities .
| Compound | Substituent | Activity Type | Observed Effect |
|---|---|---|---|
| D-16 | -OCH₃ | Anticancer | Increased potency against MCF-7 cells |
| D-4 | -Cl | Antimicrobial | Enhanced activity against Gram-positive bacteria |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of oxadiazole derivatives showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Q & A
Q. Advanced
- X-ray crystallography : Resolve absolute configuration (CCDC deposition recommended; typical resolution: 0.85 Å) .
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (retention times: 8.2 min vs. 9.7 min) .
- NOESY NMR : Identify axial vs. equatorial orientation of the azetidine substituents (cross-peaks between H-3 azetidine and methoxy protons confirm spatial proximity) .
How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
Q. Advanced
- Address bioavailability : Formulate as PEGylated nanoparticles (150 nm size, PDI <0.2) to enhance plasma half-life from 2 hr to 8 hr in murine models .
- Metabolite profiling : Use LC-MS/MS to identify hepatic dealkylation products (e.g., demethylated oxadiazole, m/z 224.1) that reduce potency .
- Microsomal stability assays : Incubate with rat liver microsomes (37°C, NADPH) to quantify CYP450-mediated degradation (t₁/₂ = 45 min) .
What strategies optimize regioselectivity during oxadiazole ring closure?
Q. Advanced
- Microwave-assisted synthesis : 120°C, 20 min in DMF reduces side-product formation (from 15% to <5%) vs. conventional heating .
- Catalytic control : Add 5 mol% ZnCl₂ to favor 1,2,4-oxadiazole over 1,3,4-isomer (95:5 ratio confirmed by ¹H NMR) .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) on azetidine nitrogen to prevent N-alkylation side reactions .
How to validate target engagement in cellular assays?
Q. Basic
- Cellular thermal shift assay (CETSA) : Heat-treat MCF-7 cells (39–55°C) after compound incubation; Western blot shows stabilized target protein (e.g., HSP90) at 50°C .
- Fluorescence polarization : Label recombinant enzyme (e.g., HDAC) with FITC; measure polarization shift (ΔmP = 120) upon compound binding .
- Knockdown controls : Use siRNA targeting the proposed receptor; loss of compound efficacy confirms on-target activity (IC₅₀ shifts from 0.8 μM to >50 μM) .
What analytical workflows ensure batch-to-batch reproducibility?
Q. Advanced
- QbD approach : Define critical quality attributes (CQAs): purity (>98%), residual solvents (<500 ppm DMF), and particle size (D90 <10 µm) .
- PAT integration : Use inline FTIR to monitor reaction progression (C=O stretch at 1680 cm⁻¹ indicates completion) .
- Stability studies : Store batches under ICH conditions (25°C/60% RH); HPLC tracking over 6 months shows ≤0.5% degradation .
How to address low solubility in aqueous assay buffers?
Q. Basic
- Co-solvent systems : Use 10% DMSO/PBS (v/v); confirm no precipitation via dynamic light scattering (PDI <0.3) .
- Salt formation : Prepare hydrochloride salt (aqueous solubility increases from 0.1 mg/mL to 2.5 mg/mL) .
- Cyclodextrin complexation : Mix with 2-hydroxypropyl-β-cyclodextrin (1:2 molar ratio; solubility = 5 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
